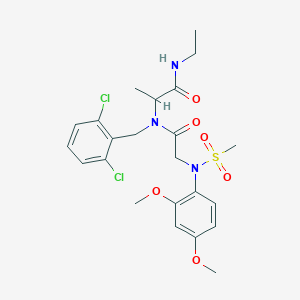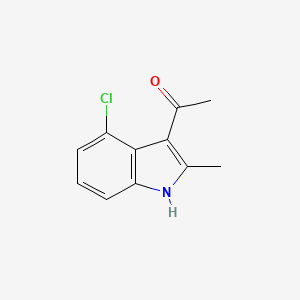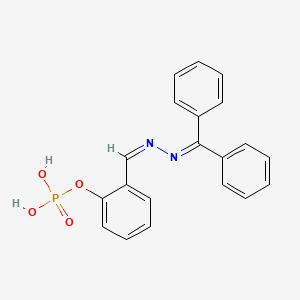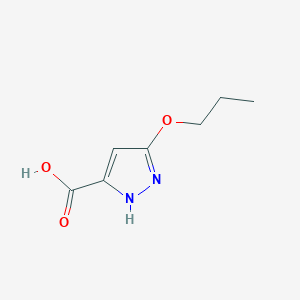![molecular formula C16H25NO3 B12947656 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide CAS No. 61229-10-5](/img/structure/B12947656.png)
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide is a chemical compound that belongs to the class of capsaicinoids These compounds are known for their pungent properties and are primarily found in chili peppers N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide is structurally similar to capsaicin, the active component in chili peppers that gives them their heat
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide typically involves the condensation of 4-hydroxy-3-methoxybenzylamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-hydroxy-3-methoxybenzylamine with 6-methylheptanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be used in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of N-(4-hydroxy-3-methoxybenzyl)-6-methylheptanamine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of capsaicinoids and their derivatives.
Biology: Investigated for its effects on sensory neurons and its potential as a pain reliever.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to capsaicin.
Industry: Utilized in the development of non-lethal deterrents such as pepper sprays and in agricultural formulations to deter pests.
作用機序
The mechanism of action of N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by heat and capsaicinoids. Upon binding to TRPV1, the compound induces a sensation of heat and pain, which can lead to desensitization of sensory neurons over time. This desensitization is the basis for its analgesic effects.
類似化合物との比較
N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide is similar to other capsaicinoids such as capsaicin, dihydrocapsaicin, and nonivamide. it is unique in its specific structural modifications, which may confer different potency and stability profiles. For example:
Capsaicin: The most well-known capsaicinoid, primarily responsible for the heat in chili peppers.
Dihydrocapsaicin: Similar to capsaicin but with a slightly different hydrogenation pattern.
Nonivamide: A synthetic capsaicinoid used in pepper sprays, known for its stability and potency.
N-(4-Hydroxy-3-methoxybenzyl)-6-methylheptanamide stands out due to its specific molecular structure, which may offer unique advantages in certain applications, such as enhanced stability or targeted biological effects.
特性
CAS番号 |
61229-10-5 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide |
InChI |
InChI=1S/C16H25NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h8-10,12,18H,4-7,11H2,1-3H3,(H,17,19) |
InChIキー |
WQFXXCXOXXAOII-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)











![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)
